molecular formula C17H15N3OS B2490724 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 313550-29-7

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2490724
CAS No.: 313550-29-7
M. Wt: 309.39
InChI Key: LAXIADWQKSWBFE-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C17H15N3OS and its molecular weight is 309.39. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Microwave-assisted synthesis techniques have been employed to create hybrid molecules containing thiadiazole moieties, demonstrating antimicrobial, antilipase, and antiurease activities. This approach highlights the utility of thiadiazole derivatives in developing compounds with potential biological applications (Başoğlu et al., 2013).

Quantitative Assessment of Noncovalent Interactions

The structural and interaction analysis of adamantane-1,3,4-thiadiazole hybrid derivatives, including those similar to the queried compound, offers insights into the role of non-covalent interactions in medicinal chemistry. This research aids in understanding the molecular basis of drug-receptor interactions, which is crucial for the design of more effective therapeutic agents (El-Emam et al., 2020).

Anticancer Evaluation

The design and synthesis of compounds incorporating the thiadiazole ring have led to significant findings in anticancer research. These compounds have been evaluated against various cancer cell lines, showing promising anticancer activities. This research underscores the potential of thiadiazole derivatives in oncology, paving the way for novel anticancer agents (Ravinaik et al., 2021).

Synthesis of Metal Complexes as Enzyme Inhibitors

Research into the synthesis of metal complexes of heterocyclic sulfonamide, which shares structural similarities with the queried compound, has shown strong carbonic anhydrase inhibitory properties. This work contributes to the development of inhibitors against human carbonic anhydrase isoenzymes, offering therapeutic potential in conditions where enzyme activity modulation is desired (Büyükkıdan et al., 2013).

Fungicidal Activity of Novel Carboxamides

The synthesis and evaluation of thiadiazolyl thiazole carboxamides have indicated moderate fungicidal activity against selected fungi. This research illustrates the application of thiadiazole derivatives in agriculture, specifically in developing new fungicides (Zi-lon, 2015).

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-2-15-19-20-17(22-15)18-16(21)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXIADWQKSWBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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